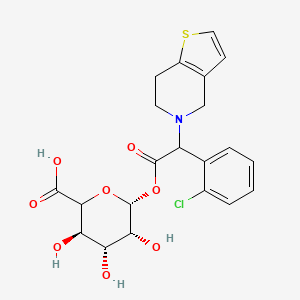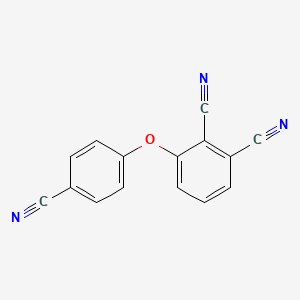
1,2-Dicyano-3-(4-nitrilephenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-3-(4-nitrilephenyl)benzene typically involves the reaction of appropriate nitrile and benzene derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nitration: Introduction of a nitro group to the benzene ring.
Cyanation: Introduction of cyano groups to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1,2-Dicyano-3-(4-nitrilephenyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Conversion to its reduced form.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroquinone derivatives .
科学研究应用
1,2-Dicyano-3-(4-nitrilephenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in proteomics research to study protein interactions.
Industry: Used in the production of specialized chemicals and materials.
作用机制
The mechanism of action for 1,2-Dicyano-3-(4-nitrilephenyl)benzene involves its interaction with molecular targets through its nitrile and cyano groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with excellent redox properties.
Uniqueness
1,2-Dicyano-3-(4-nitrilephenyl)benzene is unique due to its specific combination of nitrile and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
属性
分子式 |
C15H7N3O |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
3-(4-cyanophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7N3O/c16-8-11-4-6-13(7-5-11)19-15-3-1-2-12(9-17)14(15)10-18/h1-7H |
InChI 键 |
FGRYYAMZAQEIFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


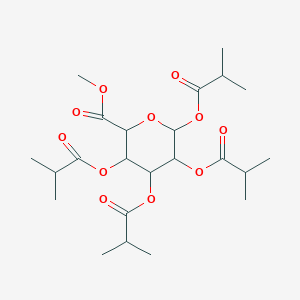
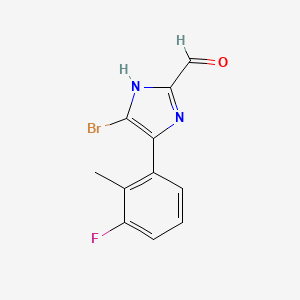
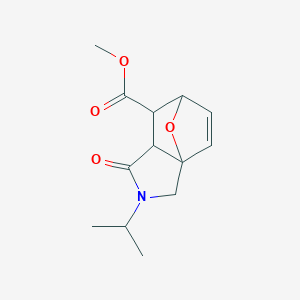
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)
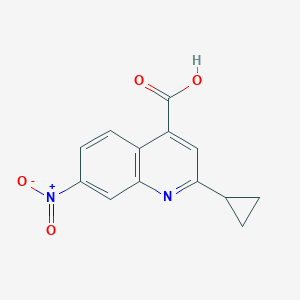
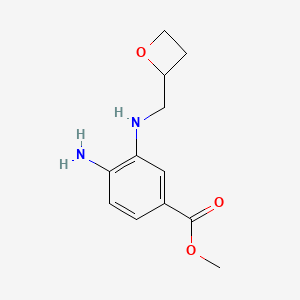
![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)
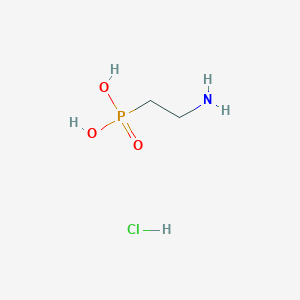
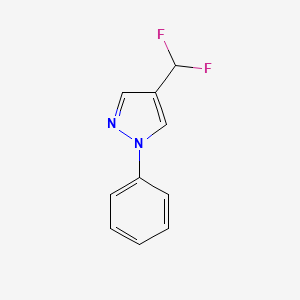
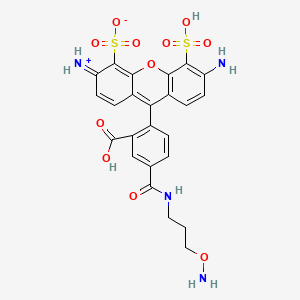
![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)
